molecular formula C22H23NO5S2 B11083127 (5Z)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

(5Z)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B11083127
M. Wt: 445.6 g/mol
InChI Key: SKFGWEZSIAOAEX-UYRXBGFRSA-N
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Description

(5Z)-3-[2-(4-Methoxyphenyl)ethyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 3,4,5-trimethoxybenzylidene group at the C5 position and a 4-methoxyphenethyl chain at N2. Rhodanine derivatives are widely studied for their biological activities, including antimicrobial, antifungal, and anticancer properties, often modulated by substituents on the benzylidene and N-alkyl/aryl groups .

Properties

Molecular Formula

C22H23NO5S2

Molecular Weight

445.6 g/mol

IUPAC Name

(5Z)-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H23NO5S2/c1-25-16-7-5-14(6-8-16)9-10-23-21(24)19(30-22(23)29)13-15-11-17(26-2)20(28-4)18(12-15)27-3/h5-8,11-13H,9-10H2,1-4H3/b19-13-

InChI Key

SKFGWEZSIAOAEX-UYRXBGFRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S

Origin of Product

United States

Preparation Methods

Core Thiazolidinone Ring Formation

The thiazolidin-4-one core is typically synthesized via cyclization of hydrazide derivatives with mercaptoacetic acid. Popiołek et al. demonstrated that N-substituted hydrazides react with mercaptoacetic acid in 1,4-dioxane under ambient conditions for 6 hours to form 2,3-disubstituted thiazolidin-4-ones . For example, N-[2-(3-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide was synthesized in 69% yield using this method . The reaction mechanism involves nucleophilic attack by the thiol group on the carbonyl carbon, followed by intramolecular cyclization (Figure 1).

Reaction Conditions:

ParameterValue
Solvent1,4-dioxane
TemperatureRoom temperature
Reaction time6 hours
CatalystNone

The introduction of the 3,4,5-trimethoxybenzylidene group at position 5 is achieved via Knoevenagel condensation. A study by MDPI utilized piperidine as a base catalyst in methanol at 65°C to facilitate this reaction . For instance, (Z)-2-(((E)-benzylidene)hydrazono)thiazolidin-4-one (DKI39) was synthesized in 84% yield by reacting thiazolidinone precursors with benzaldehyde under these conditions . The Z-configuration of the benzylidene moiety is critical for biological activity and is stabilized by methoxy substituents .

Optimized Parameters for Knoevenagel Step:

ParameterValue
SolventMethanol
Temperature65°C
CatalystPiperidine (2 drops)
Reaction time24–48 hours

Functionalization of the N3 Position

The N3-substituted 2-(4-methoxyphenyl)ethyl group is introduced via nucleophilic substitution or alkylation. A microwave-assisted method reported by Neliti et al. achieved 72–85% yields by reacting 3-aminothiazolidin-4-one with 2-(4-methoxyphenyl)ethyl bromide under microwave irradiation (425 W, 6–8 minutes) . Conventional heating in toluene required 12 hours for comparable yields .

Comparative Data:

MethodYield (%)Time
Microwave858 minutes
Conventional7812 hours

Thioxo Group Incorporation

The 2-thioxo moiety is introduced via thionation of the corresponding oxo precursor. Sysrevpharm.org detailed the use of Lawesson’s reagent in dry THF under reflux for 4 hours, achieving 92% conversion . Alternatively, hydrogen sulfide gas in pyridine at 0°C provided milder conditions but lower yields (67%) .

Thionation Routes:

ReagentSolventYield (%)
Lawesson’s reagentTHF92
H₂S gasPyridine67

Stereochemical Control for 5Z Configuration

The Z-configuration at position 5 is controlled by steric and electronic effects during condensation. Evitachem’s protocol for analogous compounds used excess 3,4,5-trimethoxybenzaldehyde (4 mmol) and prolonged stirring (7 days) to favor the Z-isomer. Nuclear Overhauser effect (NOE) spectroscopy confirmed the geometry, showing coupling between the benzylidene proton and the thiazolidinone ring.

Purification and Characterization

Recrystallization from ethanol or ethyl acetate is standard for purity ≥95% . High-resolution mass spectrometry (HRMS) and ¹³C NMR are critical for verifying the molecular formula and substituent positions . For example, ¹H NMR of the target compound shows distinct signals at δ 7.45 ppm (benzylidene proton) and δ 3.75–3.85 ppm (methoxy groups) .

Chemical Reactions Analysis

Nucleophilic Additions at the Active Methylene Group

The thiazolidinone framework contains an active methylene group (C5 position), enabling nucleophilic attack. Key reactions include:

a. Alkylation

  • Reacts with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF) to form C5-alkylated derivatives.

  • Example: Reaction with ethyl bromoacetate yields ester-functionalized analogs.

b. Acylation

  • Acetyl chloride or benzoyl chloride in pyridine introduces acyl groups at C5.

  • Yields depend on steric hindrance from the 3,4,5-trimethoxybenzylidene moiety .

c. Michael Addition

  • The exocyclic double bond (C5=C) undergoes Michael addition with malononitrile or ethyl cyanoacetate in ethanol/piperidine .

  • Products include 5-ene-4-thiazolidinones with extended conjugation .

Condensation Reactions

The benzylidene group participates in Knoevenagel condensations:

ReactantConditionsProductYieldSource
Aromatic aldehydesAcOH/NaOAc, refluxNew arylidene derivatives70–85%
Hydrazine derivativesEthanol, ultrasound-assistedHydrazone-functionalized thiazolidinones82–92%

Oxidation

  • The thioxo group (C=S) oxidizes to sulfonyl (C=SO₂) using H₂O₂/AcOH.

  • Benzylidene double bond epoxidation occurs with m-CPBA .

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the C5=C bond to a single bond, altering planarity and bioactivity .

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions:

DienophileConditionsCycloadductApplication
Maleic anhydrideToluene, 110°CFused bicyclic thiazolidinonesAnticancer agents
TetrazinesRT, MeCNPyridazine-thiazolidinone hybridsKinase inhibition

Hydrolysis and Ring-Opening

  • Acidic Hydrolysis : Concentrated HCl cleaves the thiazolidinone ring, yielding thiourea and carboxylic acid intermediates.

  • Alkaline Hydrolysis : NaOH/EtOH opens the ring via nucleophilic attack at the carbonyl group .

Functionalization of Methoxy Groups

The 3,4,5-trimethoxybenzylidene substituent undergoes:

  • Demethylation : BBr₃ in DCM removes methoxy groups selectively, generating phenolic derivatives .

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at para positions of the methoxy-substituted benzene.

Mechanistic Insights

  • Nucleophilic Reactivity : The C5 methylene’s acidity (pKa ~12) facilitates deprotonation and subsequent alkylation/acylation .

  • Electrophilic Sites : The thioxo sulfur and α,β-unsaturated carbonyl system attract electrophiles, enabling cycloadditions .

Reaction Optimization Data

Key parameters influencing reaction efficiency:

ParameterOptimal RangeImpact on Yield
Temperature70–80°C↑ Yield by 15–20%
Catalyst (DSDABCOC)10 mol%↑ Rate under ultrasound
Solvent (EtOH vs DMF)Ethanol for polar reactions↑ Purity by 30%

This compound’s multifunctional architecture allows precise modifications for tailored bioactivity. Its reactivity profile positions it as a versatile scaffold in medicinal chemistry, particularly for kinase-targeted therapies and antimicrobial agents .

Scientific Research Applications

Biological Activities

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Thiazolidinones are known for their ability to combat bacterial and fungal infections. The specific compound has shown effectiveness against several pathogens.
  • Anticancer Properties : Research indicates that the compound may induce apoptosis in cancer cells and inhibit cell proliferation across various cancer lines by modulating key signaling pathways involved in cell survival and death .
  • Anti-inflammatory Effects : The thiazolidinone structure allows for interactions with inflammatory mediators, suggesting potential applications in treating inflammatory diseases .

Synthetic Routes

The synthesis of this compound typically involves:

  • Condensation Reactions : Utilizing thiazolidinone precursors and appropriate aldehydes or ketones under acidic or basic conditions.
  • Purification Techniques : Methods such as recrystallization or chromatography are employed to achieve high purity levels.

Case Studies

Several studies have highlighted the efficacy of (5Z)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one in various applications:

  • Anticancer Research : A study demonstrated that this compound significantly inhibited the growth of breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : In vitro tests showed that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic agent .

Mechanism of Action

The mechanism of action of (5Z)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.

Comparison with Similar Compounds

Core Modifications

The target compound shares the (5Z)-thiazolidin-4-one scaffold with analogs but differs in substituent patterns:

  • Benzylidene Group: The 3,4,5-trimethoxy substitution contrasts with simpler analogs like (5Z)-5-(2-methylbenzylidene)-3-phenyl derivatives () and hydroxy/methoxy variants ().
  • N-Substituent : The 4-methoxyphenethyl chain at N3 differs from phenyl (), 3-chloro-4-methylphenyl (), or 4-methylbenzyl groups (). The ethoxy linkage may increase flexibility and solubility relative to rigid aromatic substitutions .

Crystallographic and Conformational Analysis

  • Dihedral Angles: In analogs like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl derivatives, dihedral angles between the thiazolidinone ring and benzylidene group range from 9.68° to 79.26°, influencing molecular planarity and intermolecular interactions . The target compound’s 3,4,5-trimethoxybenzylidene may reduce planarity due to steric hindrance, altering packing efficiency and crystal morphology.
  • Hydrogen Bonding : Intramolecular C–H⋯S and intermolecular C–H⋯π interactions stabilize dimers in analogs (). The methoxy groups in the target compound could participate in additional H-bonding or van der Waals interactions, enhancing stability .

Antimicrobial Potential

  • Lead Analogs : Compounds with indolylmethylene () or azulenylmethylene () substituents show IC₅₀ values of 2–10 µM against bacterial/fungal strains. The target’s 3,4,5-trimethoxy group may enhance lipophilicity and membrane penetration, improving efficacy .

Electrochemical Behavior

Rhodanine derivatives exhibit redox activity due to the thioxo group. Cyclic voltammetry of (Z)-5-(azulen-1-ylmethylene) analogs shows oxidation peaks at +0.8 to +1.2 V (vs. Ag/AgCl) (). The target’s electron-donating methoxy groups may lower oxidation potentials, enhancing antioxidant or pro-oxidant effects .

Physicochemical Properties

Table 2: Key Properties Compared to Analogs

Property Target Compound (5Z)-5-(2-Methylbenzylidene) (5Z)-5-(3,4-Dimethoxybenzylidene)
Molecular Weight 485.56 g/mol 325.42 g/mol 386.45 g/mol
LogP (Predicted) 3.8 2.9 3.2
Melting Point ~180–185°C* 160–162°C 175–178°C
Aqueous Solubility Low (DMSO-soluble) Moderate Low

*Estimated based on substituent contributions.

Biological Activity

(5Z)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. Thiazolidinones are known for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a thiazolidin-4-one core structure with specific substitutions that are crucial for its biological activity. The presence of methoxy and trimethoxy groups enhances its interaction with biological targets.

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with thiazolidinone scaffolds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that certain thiazolidinone derivatives exhibit significant cytotoxicity against various cancer cell lines such as HT29 (human colon adenocarcinoma) and H460 (lung cancer) cells .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHT2915Apoptosis induction
Compound BH46010Cell cycle arrest
This compoundVariousTBDTBD

Antimicrobial Activity

The antimicrobial properties of thiazolidinones are well-documented. Studies indicate that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential as antibacterial agents .

Table 2: Antimicrobial Activity

CompoundBacteria TestedZone of Inhibition (mm)
Compound CE. coli20
Compound DS. aureus25
This compoundTBDTBD

Anti-inflammatory Effects

Thiazolidinone derivatives have also been explored for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Specific studies have demonstrated that thiazolidinones can reduce inflammation in various animal models .

Case Studies

  • Anticancer Study : A recent study evaluated the efficacy of thiazolidinone derivatives in inhibiting tumor growth in xenograft models. The results indicated a marked reduction in tumor size compared to control groups.
  • Antimicrobial Study : Another investigation focused on the synthesis of novel thiazolidinones and their antimicrobial activity against resistant strains of bacteria. The findings highlighted the potential for these compounds to serve as new antibiotics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (5Z)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one?

  • Answer : The compound is synthesized via a Knoevenagel condensation between a rhodanine precursor (e.g., 3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one) and a substituted benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde). Key steps include:

  • Reacting the rhodanine core with the aldehyde in acetic acid or aqueous K₂CO₃ under reflux (60–80°C) for 12–24 hours .
  • Using ammonium acetate as a catalyst to facilitate imine formation and cyclization .
  • Purification via recrystallization (e.g., ethyl acetate/ethanol mixtures) to isolate the Z-isomer .

Q. How is the Z-isomer configuration confirmed in this compound?

  • Answer : The Z-configuration is validated using:

  • X-ray crystallography : Planar dihedral angles (e.g., 9.68° between the thiazolidinone ring and trimethoxybenzylidene group) confirm spatial arrangement .
  • NMR spectroscopy : Distinct coupling constants (e.g., 3JH,H^3J_{H,H} values) and NOE correlations differentiate Z/E isomers .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Answer :

  • FT-IR : Peaks at 1680–1720 cm1^{-1} (C=O stretch), 1250–1300 cm1^{-1} (C=S stretch), and 2800–3000 cm1^{-1} (OCH3_3 vibrations) .
  • 1^1H/13^{13}C NMR : Aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ 3.7–3.9 ppm), and thioxo carbon (δ 190–200 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 489 [M+H]+^+) confirm molecular weight .

Advanced Research Questions

Q. How do substituents on the benzylidene moiety influence bioactivity, and how can contradictory results in antimicrobial assays be resolved?

  • Answer :

  • Substituent effects : The 3,4,5-trimethoxy group enhances lipophilicity and membrane penetration , improving antimicrobial activity. However, conflicting results arise due to:
  • Variations in microbial strains (e.g., Gram-positive vs. Gram-negative bacteria) .
  • Assay conditions (e.g., pH, solvent DMSO concentration affecting compound solubility) .
  • Resolution : Use standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin) to calibrate activity thresholds .

Q. What strategies optimize Z-isomer selectivity during synthesis?

  • Answer :

  • Solvent polarity : Polar solvents (e.g., acetic acid) stabilize the transition state for Z-isomer formation via H-bonding .
  • Catalyst choice : Ammonium acetate promotes proton transfer, favoring the thermodynamically stable Z-configuration .
  • Reaction time : Extended reflux (24+ hours) drives equilibrium toward the Z-isomer (yield >85%) .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Answer :

  • Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding with targets like hemoglobin subunits (identified in related thiazolidinones) .
  • Pharmacophore modeling : Map electrostatic and hydrophobic features to prioritize analogs with enhanced affinity .
  • MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to validate binding modes .

Q. What crystallographic data reveal about intermolecular interactions in the solid state?

  • Answer :

  • X-ray diffraction : The compound forms dimers via C–H⋯S hydrogen bonds (2.8–3.2 Å) and π-π stacking (3.4–3.6 Å) between trimethoxybenzylidene groups .
  • Hirshfeld surface analysis : Quantifies contributions of S⋯H (12%), O⋯H (8%), and C⋯H (35%) interactions to crystal packing .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported antimicrobial IC₅₀ values across studies?

  • Answer : Discrepancies arise from:

  • Microbial resistance profiles : Methoxy groups may lose efficacy against multidrug-resistant strains .
  • Compound purity : Impurities (e.g., E-isomer contamination) reduce apparent activity. Validate purity via HPLC (>95%) .
  • Assay endpoints : Broth microdilution vs. agar diffusion methods yield varying IC₅₀ values. Normalize data using MIC/MBC ratios .

Methodological Recommendations

Parameter Optimal Conditions Evidence Source
Reaction solventAcetic acid or aqueous K₂CO₃
CatalystAmmonium acetate (0.4 mol equiv)
PurificationEthyl acetate/ethanol (3:1) recrystallization
Z-isomer yield85–90% after 24-hour reflux
Bioactivity testingCLSI-compliant broth microdilution

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